![molecular formula C22H20F2N6O2 B2690606 N-(2,5-difluorophenyl)-2-(5-((3,5-dimethylphenyl)amino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide CAS No. 1251626-45-5](/img/structure/B2690606.png)
N-(2,5-difluorophenyl)-2-(5-((3,5-dimethylphenyl)amino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-difluorophenyl)-2-(5-((3,5-dimethylphenyl)amino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C22H20F2N6O2 and its molecular weight is 438.439. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2,5-Difluorophenyl)-2-(5-((3,5-dimethylphenyl)amino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.
Chemical Structure and Synthesis
The compound belongs to a class of triazole derivatives, which are known for their diverse biological activities. The synthesis typically involves multi-step reactions including the formation of the triazole ring and subsequent modifications to introduce various substituents.
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. For instance, compounds containing the triazole moiety have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. Specifically, studies have shown that certain triazole derivatives can inhibit the growth of resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
Table 1: Antimicrobial Efficacy of Related Triazole Derivatives
Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Triazole A | S. aureus | 3.12 μM |
Triazole B | E. faecium | 1.56 μM |
Triazole C | Candida auris | Greater than fluconazole |
Cytotoxicity
The compound's cytotoxic effects have been evaluated in various cancer cell lines. For example, derivatives similar to this compound have shown promising results against breast cancer cell lines (MCF-7), with IC50 values indicating potent activity .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
Compound Name | Cell Line | IC50 (μM) |
---|---|---|
Compound D | MCF-7 | 27.3 |
Compound E | Bel-7402 | 43.4 |
The biological activity of this compound may be attributed to its ability to interfere with cellular processes such as DNA replication and protein synthesis. Triazole derivatives often act by inhibiting enzymes involved in these pathways, leading to cell death in susceptible organisms.
Case Studies
- Study on Antimicrobial Properties : A recent study evaluated a series of triazole derivatives for their ability to combat resistant bacterial strains. The findings suggested that modifications to the triazole ring significantly enhanced antimicrobial activity .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of triazole-containing compounds on various cancer cell lines. Results indicated that specific structural features contributed to increased potency against MCF-7 cells .
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
The compound features a triazole-pyrimidine core structure, which is significant in drug design due to its biological activity. The presence of fluorine atoms and dimethylphenyl groups enhances its lipophilicity and biological interactions. Understanding the structure-activity relationship (SAR) is crucial for optimizing its efficacy in various applications.
Anticancer Activity
Recent studies have indicated that derivatives of triazole compounds exhibit promising anticancer properties. For instance, compounds similar to N-(2,5-difluorophenyl)-2-(5-((3,5-dimethylphenyl)amino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for tumor growth and proliferation.
Anti-inflammatory Properties
Research has demonstrated that triazole derivatives possess anti-inflammatory effects. Compounds with similar structural motifs have been screened for their ability to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This suggests potential therapeutic applications for inflammatory diseases.
Antimicrobial Activity
The antimicrobial properties of triazole derivatives are well-documented. Studies have shown that compounds with triazole rings exhibit activity against both Gram-positive and Gram-negative bacteria. The compound may follow this trend, making it a candidate for further exploration as an antimicrobial agent.
Crop Protection
The compound's structural characteristics suggest potential use as a fungicide or herbicide. Research into related phenylamine derivatives has shown effectiveness in protecting crops from various pathogens by inhibiting key metabolic pathways in target organisms. This application could be crucial for developing sustainable agricultural practices.
Herbicidal Activity
Studies have indicated that certain derivatives can inhibit the growth of weeds by disrupting amino acid synthesis pathways. Given the compound's structure, it may similarly affect critical biosynthetic processes in plants, positioning it as a viable candidate for herbicidal development.
Case Studies and Research Findings
Propiedades
IUPAC Name |
N-(2,5-difluorophenyl)-2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N6O2/c1-12-6-13(2)8-16(7-12)26-21-25-14(3)9-19-28-29(22(32)30(19)21)11-20(31)27-18-10-15(23)4-5-17(18)24/h4-10H,11H2,1-3H3,(H,25,26)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWGYFFLAIYYBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC(=CC3=NN(C(=O)N32)CC(=O)NC4=C(C=CC(=C4)F)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.